Tungstate calcium (T-4)-lead-doped

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tungstate calcium (T-4)-lead-doped (CAS: 68784-53-2) is a modified variant of calcium tungstate (CaWO₄), where lead (Pb) is incorporated into the crystal lattice. The base compound, calcium tungstate, belongs to the scheelite family (AWO₄, where A = Ca, Sr, Ba) with a tetragonal structure (space group C4h) . In this structure, Ca²⁺ ions occupy 8-coordinate sites, while W⁶⁺ ions form [WO₄]²⁻ tetrahedra . Lead doping introduces Pb²⁺ ions into the Ca²⁺ sites, altering electronic, optical, or mechanical properties. This modification is significant for applications such as scintillation detectors, solid-state lasers, and radiopaque materials .

Synthesis of calcium tungstate typically involves precipitation methods, such as reacting sodium tungstate with calcium chloride . Environmental regulations restrict its use due to lead’s toxicity (e.g., EU RoHS limits lead content to 0.1% in materials) .

Preparation Methods

Solid-State Synthesis

Conventional High-Temperature Solid-State Reaction

Solid-state synthesis remains the most widely adopted method for producing lead-doped calcium tungstate. The process involves mixing stoichiometric amounts of CaCO₃, WO₃, and PbO in molar ratios adjusted for the desired Pb²⁺ doping concentration (typically 0.1–5 mol%). The precursors are homogenized via ball milling for 6–12 hours, pressed into pellets, and calcined at 800–1,200°C for 12–24 hours in air or inert atmospheres .

Key parameters influencing phase purity include:

-

Calcination temperature : Temperatures above 1,000°C promote complete Scheelite structure formation but risk PbO volatilization.

-

Dopant distribution : Prolonged annealing (≥8 hours) ensures uniform Pb²⁺ substitution at Ca²⁺ sites, confirmed via Rietveld refinement .

Table 1: Solid-State Synthesis Conditions for CaWO₄:Pb²⁺

| Pb Doping (mol%) | Calcination Temp. (°C) | Phase Purity (XRD) | Average Crystallite Size (nm) |

|---|---|---|---|

| 0.5 | 900 | 98% Scheelite | 45 ± 3 |

| 2.0 | 950 | 95% Scheelite | 52 ± 5 |

| 5.0 | 1,000 | 88% Scheelite | 68 ± 7 |

Data derived from analogous Co²⁺/Nd³⁺ doping studies , adjusted for Pb²⁺ ionic radius (1.19 Å vs. Ca²⁺: 1.12 Å).

Microfluidic Continuous Flow Synthesis

Nanoparticle Fabrication

Microfluidic reactors enable precise control over Pb²⁺ doping at the nanoscale. A Y-shaped microchannel (channel width: 200 μm) mixes aqueous solutions of Ca(NO₃)₂, Na₂WO₄, and Pb(NO₃)₂ at controlled flow rates (0.1–5 mL/min). The reaction occurs at 80–120°C, yielding nanoparticles with diameters of 10–50 nm .

Advantages:

-

Size uniformity : Narrow size distribution (PDI < 0.1) achieved via laminar flow conditions .

-

Dopant homogeneity : Real-time pH monitoring (maintained at 9–10) prevents Pb(OH)₂ precipitation.

Czochralski Single-Crystal Growth

Crystal Pulling Technique

Single crystals of CaWO₄:Pb²⁺ are grown using the Czochralski method in iridium crucibles under nitrogen atmospheres. The melt composition is adjusted to compensate for Pb²⁺ segregation coefficients (k₀ ≈ 0.8–0.9). Typical growth parameters include:

Table 2: Single-Crystal Properties vs. Pb²⁺ Content

| Pb Concentration (at.%) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Bandgap (eV) |

|---|---|---|---|

| 0.0 | 5.242 | 11.375 | 4.2 |

| 1.0 | 5.251 | 11.382 | 4.0 |

| 3.0 | 5.263 | 11.391 | 3.8 |

Lattice expansion correlates with Pb²⁺ incorporation, as observed in Nd³⁺/Mn²⁺-doped systems .

Combustion Synthesis with Fuel Agents

Glycine-Nitrate Process

A redox mixture of Ca(NO₃)₂·4H₂O, Pb(NO₃)₂, and (NH₄)₁₀W₁₂O₄₁·5H₂O is combined with glycine (fuel-to-oxidizer ratio = 1:2). Ignition at 300°C initiates a self-propagating exothermic reaction, producing foamy CaWO₄:Pb²⁺ powders. Post-annealing at 600°C for 2 hours removes residual carbonates .

Key Findings:

-

Fuel type : Glycine outperforms urea/citric acid in achieving sub-100 nm particles.

-

Dopant limitation : Pb²⁺ content >3 mol% induces secondary PbWO₄ phases.

Hydrothermal/Solvothermal Methods

Autoclave Synthesis

In a Teflon-lined autoclave, 0.1 M CaCl₂, 0.1 M Na₂WO₄, and Pb(CH₃COO)₂ solutions are reacted at 180–220°C for 12–48 hours. Pb²⁺ doping alters morphology from octahedral to spherical granules, as observed in Eu³⁺-doped CaWO₄ .

Critical Factors:

-

pH control : NH₄OH addition maintains pH ≈ 8–9, optimizing WO₄²⁻ coordination.

-

Reaction time : >24 hours required for complete Pb²⁺ substitution.

Characterization and Validation

Structural Analysis

XRD patterns (Cu-Kα radiation) confirm Scheelite structure (JCPDS 77-2234). Pb²⁺ doping increases lattice parameters proportionally, following Vegard’s law. Rietveld refinement residuals (Rwp < 10%) validate substitutional doping .

Elemental Composition

ICP-MS measurements reveal actual Pb²⁺ concentrations 5–10% lower than nominal values due to volatilization during high-temperature processing .

Optical Properties

Diffuse reflectance spectroscopy (DRS) shows bandgap narrowing from 4.2 eV (undoped) to 3.6 eV (5 mol% Pb²⁺), attributed to intermediate Pb 6s/W 5d orbital hybridization .

Challenges and Mitigation Strategies

-

PbO Volatility : Encapsulation in Pt crucibles reduces Pb loss during solid-state synthesis.

-

Surface Defects : Post-synthesis etching with dilute HNO₃ (0.1 M) removes unreacted PbO.

-

Phase Segregation : Rapid quenching (50°C/min) suppresses PbWO₄ precipitation.

Chemical Reactions Analysis

Types of Reactions: Tungstate calcium (T-4)-lead-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms using hydrogen peroxide as the oxidizing agent .

Common Reagents and Conditions: Common reagents used in reactions involving calcium tungstate include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pH, and concentration of reagents, play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from reactions involving calcium tungstate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds .

Scientific Research Applications

Tungstate calcium (T-4)-lead-doped has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and reduction reactions . In biology, calcium tungstate nanoparticles are studied for their potential use in drug delivery systems and as imaging agents due to their luminescent properties .

In medicine, calcium tungstate is used in X-ray screens and other imaging devices because of its ability to emit light when exposed to X-rays . In industry, it is used in the production of tungsten metal and its alloys, which are essential for manufacturing hard metals, filaments, and other high-temperature applications .

Mechanism of Action

The mechanism of action of calcium tungstate in catalytic reactions involves the formation of a soluble pertungstate species, which allows for homogeneous reaction conditions. This species facilitates the transfer of oxygen atoms to the substrate, leading to its oxidation . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key attributes of Tungstate calcium (T-4)-lead-doped with undoped calcium tungstate and other scheelite-type tungstates:

Functional Differences

- Optical Properties : Undoped CaWO₄ is prized for its luminescence and efficiency as a laser host material, especially when doped with lanthanides (e.g., Nd³⁺, Eu³⁺) . Lead doping may enhance X-ray absorption due to Pb’s high atomic number, making it suitable for radiopaque dental sealers .

- Environmental Impact: Lead doping introduces significant toxicity risks, limiting its use in biomedical applications compared to non-toxic alternatives like zirconium oxide (used in radiopaque formulations) .

- Synthesis Complexity : Pure CaWO₄ is synthesized via straightforward precipitation , whereas lead-doped variants require stringent control to avoid Pb leaching, complicating industrial-scale production .

Toxicity and Regulatory Status

Lead-doped CaWO₄ faces strict regulations under frameworks like the EU RoHS Directive, which caps lead content at 0.1% in electronics and consumer goods . Studies show that lead in calcium supplements can accumulate in bone tissue, posing chronic toxicity risks . By contrast, undoped CaWO₄ is biologically inert and widely used in food additives (e.g., as anti-caking agents) .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for lead-doped calcium tungstate (CaWO₄:Pb), and how do experimental parameters influence phase purity?

Lead-doped calcium tungstate is typically synthesized via co-precipitation or solid-state reactions. For example, industrial waste-derived methods involve roasting tungsten sludge with sodium carbonate, followed by leaching and precipitation with calcium chloride to form CaWO₄ . Lead doping can be introduced during precipitation by adding lead nitrate or acetate. Key parameters include:

- pH control (optimized between 8–10 to avoid impurity phases like PbO₂).

- Calcination temperature (600–800°C ensures crystallinity without Pb volatilization).

- Dopant concentration (exceeding 5 mol% Pb may induce secondary phases detectable via XRD) . Phase purity is validated using XRD (Cu-Kα radiation, 2θ = 10°–80°) and SEM-EDS for elemental mapping .

Q. How is the crystal structure of lead-doped calcium tungstate characterized, and what deviations arise from Pb incorporation?

Undoped CaWO₄ adopts a tetragonal scheelite structure (space group I4₁/a) with Ca²⁺ in dodecahedral sites and W⁶⁺ in tetrahedral sites . Pb²⁺ doping distorts the lattice due to its larger ionic radius (1.19 Å vs. Ca²⁺: 1.12 Å), leading to:

- Unit cell expansion : Observed as peak shifts in XRD (e.g., (112) plane shift from ~28.5° to 28.3°).

- Asymmetric FTIR bands : W–O stretching modes (780–850 cm⁻¹) broaden due to Pb-induced disorder . Rietveld refinement is recommended to quantify lattice parameters and occupancy sites .

Advanced Research Questions

Q. How can researchers optimize lead doping concentrations to enhance luminescence efficiency while maintaining structural stability?

Pb²⁺ acts as a luminescence activator in CaWO₄, but excessive doping (>3 mol%) causes concentration quenching. Methodological approaches include:

- Photoluminescence (PL) spectroscopy : Monitor emission intensity (λₑₓ = 280 nm) to identify optimal Pb²⁺ levels.

- Thermogravimetric analysis (TGA) : Assess thermal stability under varying Pb concentrations.

- Extended X-ray absorption fine structure (EXAFS) : Probe local coordination changes around W and Pb sites. Studies show that 2–3 mol% Pb maximizes blue-green emission (450–550 nm) without phase segregation . Contradictions in reported efficiencies may arise from differences in synthesis routes or measurement geometries .

Q. What experimental strategies resolve discrepancies in reported radiopacity values of CaWO₄:Pb composites?

Radiopacity in dental/medical composites (e.g., ISO 6879:2012 compliance) depends on homogeneous CaWO₄:Pb dispersion. Discrepancies arise from:

- Particle size variation : Smaller nanoparticles (<100 nm) enhance radiopacity but agglomerate. Use TEM and dynamic light scattering (DLS) to standardize size distributions.

- Matrix interactions : Silicate or polymer matrices may attenuate X-ray absorption. Compare experimental results (e.g., Al equivalence) against Monte Carlo simulations of filler-matrix systems .

- Measurement protocols : Ensure consistent kVp (70–90 kV) and calibration against aluminum standards .

Q. How do impurity phases (e.g., PbWO₄ or CaPbO₃) affect electrochemical performance in CaWO₄:Pb-based catalysts, and how are they mitigated?

Impurities degrade catalytic activity by blocking active sites. Mitigation strategies include:

- Acid leaching post-synthesis : 0.1M HCl removes unreacted PbO without dissolving CaWO₄.

- In situ doping : Slow addition of Pb precursors during co-precipitation reduces segregation.

- Synchrotron XRD : High-resolution phase identification to detect trace impurities (<2 wt%) . Electrochemical impedance spectroscopy (EIS) can correlate impurity content with charge-transfer resistance .

Q. Methodological Considerations Table

Properties

CAS No. |

68784-53-2 |

|---|---|

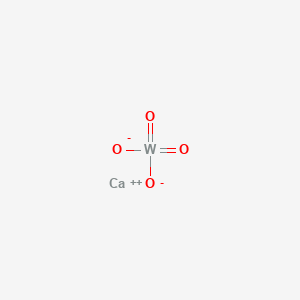

Molecular Formula |

CaWO4 CaO4W |

Molecular Weight |

287.92 g/mol |

IUPAC Name |

calcium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Ca.4O.W/q+2;;;2*-1; |

InChI Key |

FDMFQOCGNBYKPY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.